

Application Notes for JX040 in High-Power Switching Circuit Designs

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	JX040	
Cat. No.:	B608285	Get Quote

Disclaimer: The **JX040** is a sensitive gate Silicon Controlled Rectifier (SCR), a semiconductor component used in electronic circuits for power control and switching. The intended audience for information regarding this component typically consists of electronics engineers, circuit designers, and technicians. The following application notes have been adapted to the specified format but are technical in nature and pertain to electronic circuit design, not drug development research.

Introduction to the JX040 SCR

The **JX040** series is a family of sensitive gate Silicon Controlled Rectifiers designed for applications requiring high dv/dt capability and strong resistance to electromagnetic interference.[1][2] These characteristics make it particularly suitable for use in circuits such as residual current circuit breakers, igniters, and motor controls.[1][2] As an SCR, the **JX040** is a unidirectional switch that is triggered into conduction by a small gate current and remains in the "on" state as long as the current through the device is above the holding current.

Absolute Maximum Ratings and Electrical Characteristics

For reliable operation and to prevent damage to the component, the **JX040** must be operated within its specified absolute maximum ratings. The electrical characteristics define the performance of the device under various operating conditions.





Table 1: Absolute Maximum Ratings (Tj = 25°C unless

otherwise specified)

OTNERWISE Spe Parameter	Symbol	Value	Unit
Repetitive Peak Off- State Voltage	VDRM	600	V
Repetitive Peak Reverse Voltage	VRRM	600	V
RMS On-State Current (TC=97°C for TO-220B)	IT(RMS)	4	Α
Non-Repetitive Surge Peak On-State Current (tp=10ms)	ITSM	30	Α
I ² t Value for Fusing (tp=10ms)	l²t	4.5	A ² s
Critical Rate of Rise of On-State Current	dl/dt	50	Α/μs
Peak Gate Current (tp=20μs, Tj=110°C)	IGM	1.2	Α
Peak Gate Power (tp=20μs, Tj=110°C)	PGM	3	W
Average Gate Power Dissipation (Tj=110°C)	PG(AV)	0.2	W
Storage Junction Temperature Range	Tstg	-40 to 150	°C
Operating Junction Temperature Range	Тј	-40 to 110	°C
Source:[2]			



Table 2: Electrical Characteristics (Tj = 25°C unless otherwise specified)



Paramete r	Symbol	Test Condition	Min.	Тур.	Max.	Unit
Gate Trigger Current	IGT	VD=12V, RL=33Ω	-	-	200	μА
Gate Trigger Voltage	VGT	VD=12V, RL=33Ω	-	0.6	0.8	V
Gate Non- Trigger Voltage	VGD	VD=VDRM , Tj=110°C	0.2	-	-	V
Holding Current	IH	IT=0.05A	-	5	-	mA
Latching Current	IL	IG=1.2 IGT	-	6	-	mA
On-State Voltage	VTM	IT=8A, tp=380μs	-	-	1.5	V
Off-State Leakage Current	IDRM/IRR M	VD=VDRM , VR=VRRM	-	-	5	μА
Off-State Leakage Current (Tj=110°C)	IDRM/IRR M	VD=VDRM , VR=VRRM	-	-	100	μΑ
Critical Rate of Rise of Off- State Voltage	dV/dt	VD=2/3VD RM, Tj=110°C, RGK=1KΩ	20	-	-	V/µs
Source:[2]						



Experimental Protocols: Characterization of JX040 Switching Behavior

This protocol outlines a procedure to verify the fundamental switching characteristics of the **JX040** SCR in a laboratory setting.

Objective:

To measure the Gate Trigger Current (IGT), Gate Trigger Voltage (VGT), and Holding Current (IH) of the **JX040**.

Materials:

- JX040 SCR
- Variable DC Power Supply (for anode voltage)
- Variable DC Current Source (for gate current)
- Load Resistor (RL)
- Gate Resistor (RG)
- Digital Multimeters (3)
- · Breadboard and connecting wires

Methodology:

Part 1: Measuring Gate Trigger Current (IGT) and Gate Trigger Voltage (VGT)

- Construct the test circuit as shown in the workflow diagram below.
- Set the anode DC voltage supply (V AA) to 12V.
- Connect a multimeter in series with the gate to measure IGT and another in parallel with the gate and cathode to measure VGT.
- Connect a third multimeter in series with the anode to monitor the anode current (I_A).



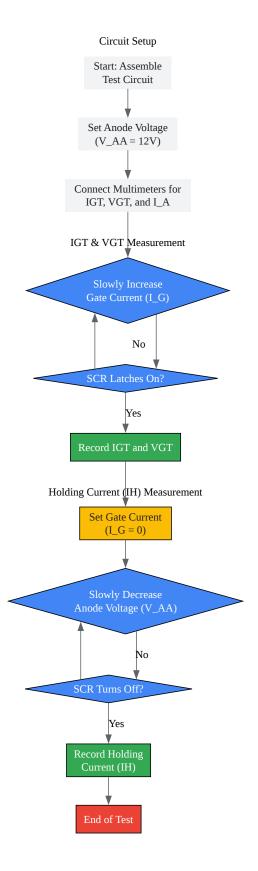
- Slowly increase the current from the gate current source.
- Observe the anode current. The moment the anode current suddenly increases and the SCR latches on, record the readings on the gate current and gate voltage multimeters. These are the IGT and VGT values.
- Reduce the gate current to zero.

Part 2: Measuring Holding Current (IH)

- With the SCR in the "on" state from the previous step, ensure the gate current is zero.
- Slowly decrease the anode voltage supply (V_AA).
- Monitor the anode current (I_A).
- The value of the anode current just before the SCR turns off (i.e., the current drops to zero) is the holding current (IH). Record this value.

Experimental Workflow Diagram





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Caption: Workflow for JX040 SCR Characterization.



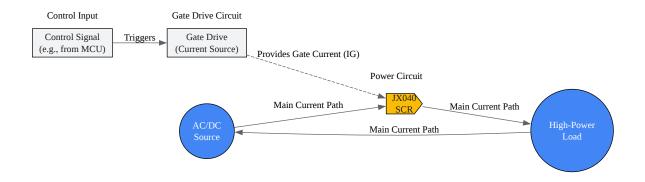
High-Power Switching Circuit Design Considerations

When designing a high-power switching circuit using the **JX040**, several factors must be taken into account to ensure reliable and safe operation.

- Gate Drive Circuit: A reliable gate drive circuit is essential to ensure the SCR is triggered properly. The gate current should be sufficient to turn the device on quickly and reliably, but not so high as to exceed the maximum gate power dissipation.
- Snubber Circuit: In applications with inductive loads, a snubber circuit (typically an RC network) across the SCR is necessary to limit the rate of rise of off-state voltage (dV/dt) and prevent false triggering.
- Thermal Management: The JX040 will dissipate power, primarily during the on-state. A heat sink is crucial to maintain the junction temperature below the maximum rating of 110°C, especially when conducting high currents.[2] The total thermal resistance from the junction to the ambient air must be low enough to dissipate the generated heat effectively.
- Overcurrent Protection: A fast-acting fuse or circuit breaker should be included in series with the SCR to protect it from overcurrent and short-circuit conditions. The I²t rating of the protective device should be less than that of the SCR.[2]

Logical Relationship: Simplified SCR Switching Circuit





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References

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